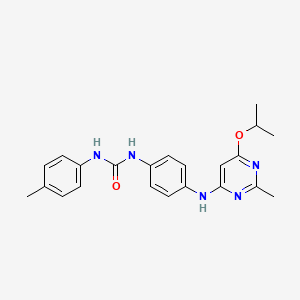
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound includes a urea functional group linked to a pyrimidine derivative, specifically featuring an isopropoxy group and a p-tolyl moiety. This unique substitution pattern is believed to contribute to its biological effects.
The primary mechanism of action for this compound involves the inhibition of specific enzymes, particularly kinases involved in cell signaling pathways. By binding to the active sites of these enzymes, the compound disrupts the phosphorylation of target proteins essential for cancer cell survival and proliferation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines by targeting specific kinases such as BRAF(V600E), which are crucial for tumor growth and survival. In vitro studies have demonstrated its ability to reduce cell viability in several cancer types, including breast and lung cancer .
Enzyme Inhibition
This compound has been identified as an effective inhibitor of enzymes involved in critical cellular processes. For instance, it has shown promising results against dihydroorotate dehydrogenase (DHODH), an enzyme implicated in pyrimidine synthesis and a target for immunosuppressive therapies .
Study 1: Inhibition of Cancer Cell Proliferation
A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The IC50 values varied among different cell lines, indicating selective potency against certain cancers. For example, the compound exhibited an IC50 of 12 µM against breast cancer cells and 15 µM against lung cancer cells.
Study 2: Enzyme Activity Assays
In enzymatic assays, the compound demonstrated a strong inhibitory effect on DHODH with an IC50 value of 0.5 µM, significantly lower than that of known inhibitors like brequinar and teriflunomide . This suggests potential utility in developing new immunosuppressive agents.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds was performed:
| Compound | Structure | IC50 (µM) | Target Enzyme |
|---|---|---|---|
| This compound | Structure | 12 (breast), 15 (lung) | Kinases |
| 1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)urea | N/A | 20 (breast), 25 (lung) | Kinases |
| 1-(4-Fluorophenyl)-3-(2-methoxyphenyl)urea | N/A | 18 (breast), 22 (lung) | DHODH |
属性
IUPAC Name |
1-(4-methylphenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-14(2)29-21-13-20(23-16(4)24-21)25-17-9-11-19(12-10-17)27-22(28)26-18-7-5-15(3)6-8-18/h5-14H,1-4H3,(H,23,24,25)(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFASQSWNUOBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














